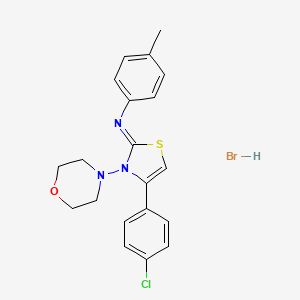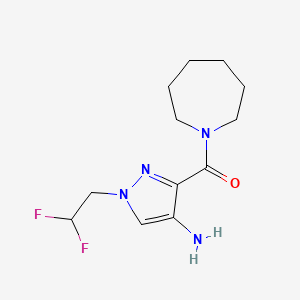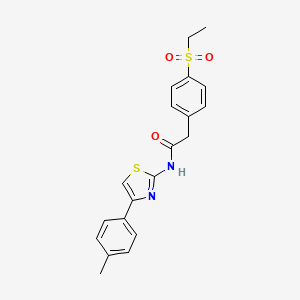
4-Chloro-5-fluoro-2-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chloro-5-fluoro-2-methylquinoline (CFMQ) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. CFMQ belongs to the quinoline family, which is known for its diverse biological activities, including antimicrobial, antiviral, antimalarial, anticancer, and anti-inflammatory properties.
Scientific Research Applications
Chemical Synthesis and Modifications
4-Chloro-5-fluoro-2-methylquinoline is involved in various chemical synthesis processes. For example, its derivatives, such as 5-fluoro-8-methylquinoline, have been synthesized from related compounds and used in further chemical transformations (Tochilkin et al., 1983). Additionally, reactions of 2-chloro-4-methylquinolines with other chemicals have been studied to produce new quinoline derivatives, showcasing the versatility of these compounds in creating diverse chemical structures (Aleksanyan & Hambardzumyan, 2013).
Biological Applications
Quinoline derivatives, including those related to this compound, have been explored for their biological applications. For instance, 2-chloro-6-methylquinoline hydrazone derivatives exhibit significant antimicrobial activity, highlighting the potential of these compounds in medical and pharmaceutical research (Bawa et al., 2009). Furthermore, fluorine substitution in these molecules can affect their mutagenic properties, an aspect crucial in understanding their safety and efficacy in biological applications (Takahashi et al., 1988).
Crystallography and Structural Studies
The molecular structure and interactions of quinoline derivatives, including chloro- and fluoro-substituted variants, are subjects of research in crystallography. Studies on hydrogen-bonded compounds of 4-methylquinoline with chloro- and nitro-substituted benzoic acids have provided insights into the structural characteristics of these molecules (Ishida, 2021).
Spectroscopy and Mechanistic Studies
Research has been conducted on the synthetic, spectroscopy, and mechanistic aspects of hydroxyquinolines and their analogues, including those with fluoro and chloro groups. These studies involve NMR and X-ray characteristics, offering valuable information on the electronic and spatial configuration of these molecules (Nycz et al., 2014).
Development of Novel Compounds
Continued research and synthesis of novel quinoline derivatives, such as those incorporating this compound, are ongoing. This includes the development of compounds with potential antibacterial activities, emphasizing the role of these derivatives in the search for new therapeutic agents (Kuramoto et al., 2003).
properties
IUPAC Name |
4-chloro-5-fluoro-2-methylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c1-6-5-7(11)10-8(12)3-2-4-9(10)13-6/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVYZSVUZFRSLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)C=CC=C2F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

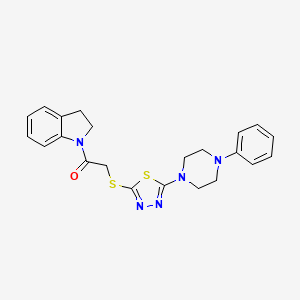
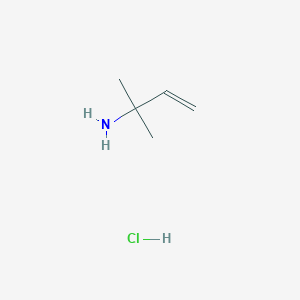
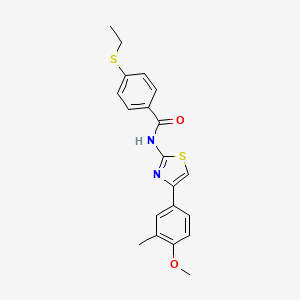
![2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)
![4-[(4-Chlorophenyl)sulfanyl]-2-[(2,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B2397479.png)


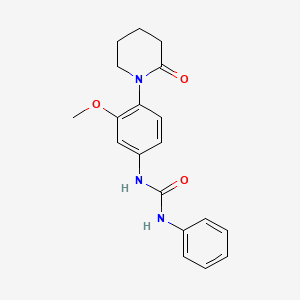
![ethyl 2-({[3-[(3-fluorophenyl)sulfonyl]-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B2397486.png)

